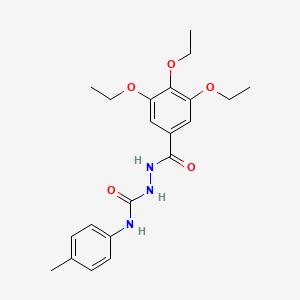![molecular formula C23H23NO5 B5101401 (2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)
(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine is a synthetic compound that has been found to have potential applications in scientific research. It is a complex molecule with a unique structure that makes it interesting for researchers in various fields.
Wirkmechanismus
The mechanism of action of (2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of certain kinases and to downregulate the expression of certain genes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the prevention of cancer. It has also been found to inhibit the production of inflammatory cytokines, which are molecules that play a role in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in large quantities, and it has a well-defined structure that allows for easy characterization. However, it also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Zukünftige Richtungen
There are several future directions for research on (2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, research could focus on developing new synthetic methods for the compound, in order to make it more accessible and cost-effective for researchers.
Synthesemethoden
The synthesis of (2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine is a complex process that requires specialized equipment and expertise. It involves the use of several reagents and solvents, and the reaction conditions need to be carefully controlled to ensure the desired product is obtained. The synthesis method has been described in detail in several research papers, and it involves several steps, including the formation of intermediates and purification of the final product.
Wissenschaftliche Forschungsanwendungen
(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine has been found to have potential applications in scientific research. It has been investigated for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent, and it has been found to have anti-inflammatory effects in animal models.
Eigenschaften
IUPAC Name |
2-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]dibenzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-25-19-10-9-14(22(27-3)23(19)28-4)13-24-17-12-20-16(11-21(17)26-2)15-7-5-6-8-18(15)29-20/h5-12,24H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWNAFDRWWGTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![5-{3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzoyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5101346.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![5-(4-bromophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5101357.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)